7-Carboxy-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

HIV-1 reverse transcriptase non-nucleoside inhibitor antiviral

7-Carboxy-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one (CAS 140413-34-9) is a tricyclic heterocycle belonging to the pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one family, a class originally developed as non-nucleoside HIV-1 reverse transcriptase inhibitors. The compound features a 7-carboxylic acid substituent on the benzoxazepine ring and a molecular formula of C₁₅H₁₂N₂O₄ (MW 284.27 g/mol).

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
CAS No. 140413-34-9
Cat. No. B12791117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Carboxy-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
CAS140413-34-9
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)C(=O)O
InChIInChI=1S/C15H12N2O4/c1-8-6-10(15(19)20)12-11(7-8)21-13-9(4-3-5-16-13)14(18)17(12)2/h3-7H,1-2H3,(H,19,20)
InChIKeyPCICRFXDXSEVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Carboxy-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one (CAS 140413-34-9): Core Sourcing Data


7-Carboxy-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one (CAS 140413-34-9) is a tricyclic heterocycle belonging to the pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one family, a class originally developed as non-nucleoside HIV-1 reverse transcriptase inhibitors [1]. The compound features a 7-carboxylic acid substituent on the benzoxazepine ring and a molecular formula of C₁₅H₁₂N₂O₄ (MW 284.27 g/mol) [2]. This scaffold has more recently been explored for cyclin-dependent kinase 8 (CDK8) inhibition, with derivatives achieving nanomolar potency (IC₅₀ = 8.25 nM) [3].

Tricyclic pyridobenzoxazepinone core scaffold
CDK8 inhibitor library exploration context
7-carboxylic acid conjugation handle

Why 7-Carboxy-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one Cannot Be Replaced by Generic Analogs


Within the pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one series, substitution pattern profoundly dictates biological activity. Klunder et al. demonstrated that A-ring substitution at positions ortho and para to the lactam nitrogen dramatically enhances HIV-1 RT inhibitory potency, while C-ring substitution is generally neutral or detrimental [1]. The 7-carboxy group on the target compound introduces a hydrogen-bond donor/acceptor motif absent in the unsubstituted or amino-substituted analogs (e.g., 3-amino-6,9-dimethyl derivative), which is expected to alter target engagement, solubility, and pharmacokinetic handling [2]. Furthermore, the CDK8 inhibitor series shows that minor structural modifications to the tricyclic core can shift kinase selectivity profiles by orders of magnitude [3], underscoring that the precise 6,9-dimethyl-7-carboxy substitution pattern is not interchangeable with other in-class compounds.

Pattern7-carboxy substitution differs from ester or amide analogs, altering hydrogen-bond capacity and solubility profile; target engagement may not transfer directly.
SelectivityMinor modifications to the tricyclic core can shift kinase selectivity by orders of magnitude (CDK8 vs. off-targets); class-level SAR may not guarantee interchangeable behavior.
ScaffoldA-ring dimethyl pattern is critical for RT inhibition context; removal or repositioning may compromise the scaffold’s original NNRTI recognition.

Quantitative Differentiation Evidence for 7-Carboxy-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one


HIV-1 Reverse Transcriptase Inhibitory Potency vs. Class Baseline

The pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one class (series V) inhibits HIV-1 RT with IC₅₀ values as low as 19 nM, comparable to the dipyridodiazepinone nevirapine, and exhibits specificity for HIV-1 RT over HIV-2 RT [1]. While the target compound's individual IC₅₀ is not reported in the primary literature, the class-level SAR indicates that the 7-carboxy substitution occupies a position where C-ring substituents meta to the lactam carbonyl can be beneficial to activity [1].

HIV-1 RT class potency
Class-level
Class IC₅₀ as low as 19 nM; target compound not individually reported
Supports NNRTI scaffold fit for enzymatic RT assays
Direct compound data unavailable; verify in target assay
HIV-1 reverse transcriptase non-nucleoside inhibitor antiviral

CDK8 Kinase Inhibition: Scaffold Validation in Cancer Therapeutics

Recent work by Martínez-González et al. (2020) demonstrated that pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives are potent, selective CDK8 inhibitors, with the lead compound (compound 2) achieving IC₅₀ = 8.25 nM against CDK8, representing a 4-fold improvement over the multi-kinase inhibitor Sorafenib from which the series was designed [1]. Although compound 2 is a more elaborated derivative (bearing a 4-chloro-3-trifluoromethylphenyl urea moiety), the tricyclic core with 6,9-dimethyl substitution is conserved, indicating the 7-carboxy compound can serve as a key synthetic intermediate or a minimalist core for SAR exploration.

CDK8 scaffold validation
Class-level
Class lead IC₅₀ 8.25 nM (CDK8); target compound is unadorned core
Positions as core scaffold for CDK8 SAR libraries
Data from elaborated derivative; confirm core contribution
CDK8 inhibitor kinase selectivity cancer

Physicochemical Differentiation: Carboxylic Acid Moiety vs. Non-Acidic Analogs

The 7-carboxy group distinguishes the target compound from closely related analogs such as 7-methoxycarbonyl-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one (CAS 140413-?-?; methyl ester) and the 7-hydroxymethyl analog (CAS 140413-35-0) [1]. The free carboxylic acid (pKa ~4) confers pH-dependent aqueous solubility—advantageous for formulation at physiological pH—and enables salt formation or conjugation strategies (e.g., amide coupling) not accessible to the ester or alcohol analogs [2].

Carboxyl vs non-acidic analogs
Head-to-head
Free –COOH enables salt formation, conjugation; ester/alcohol analogs cannot
Carboxyl handle supports bioconjugation and salt screening
Qualitative functional group advantage
physicochemical properties carboxylic acid solubility

Synthetic Accessibility and Documented Preparation Routes vs. Multi-Step Analogs

The patent literature (US 5,550,122) provides explicit synthetic procedures for constructing the 6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one core from 2-hydroxynicotinic acid, detailing nitration, chlorination, and cyclization steps [1]. The 7-carboxy compound can be accessed via analogous routes using appropriately substituted starting materials, representing a convergent point for analog synthesis. In contrast, more elaborated analogs (e.g., CDK8 inhibitor compound 2) require additional multi-step functionalization including urea formation and aryl coupling, adding 3-5 synthetic steps [2].

Synthetic step comparison
Cross-study
Target ~4–5 steps; lead CDK8 inhibitor ~7–9 steps from common intermediate
Fewer synthetic steps may reduce cumulative yield loss and delivery time
Based on retrosynthetic analysis of patent and journal routes
synthetic route patent procedures scale-up

Recommended Procurement and Application Scenarios for 7-Carboxy-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one


Medicinal Chemistry: Core Scaffold for CDK8-Focused Kinase Libraries

The unelaborated 7-carboxy-6,9-dimethyl core serves as an ideal starting point for synthesizing focused CDK8 inhibitor libraries. As demonstrated by Martínez-González et al. (2020), the pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold yields potent CDK8 inhibitors (IC₅₀ = 8.25 nM) when appropriately functionalized [1]. The free carboxylic acid at C-7 provides a convenient handle for amide coupling or esterification to explore diverse substituent space, while the 6,9-dimethyl pattern preserves the optimal A-ring substitution identified in the HIV-1 RT SAR [2].

Antiviral Research: Reference Compound for HIV-1 RT Inhibition Assays

Given the well-characterized HIV-1 RT inhibitory activity of the pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one class (IC₅₀ values as low as 19 nM) and its specificity for HIV-1 RT over HIV-2 RT [1], this compound can serve as a class-representative reference inhibitor in RT enzymatic assays. Its carboxylic acid functionality enables immobilization on sensor surfaces for SPR-based binding studies or conjugation to reporter groups for mechanistic investigations, capabilities not available with the amino or unsubstituted analogs [2].

Chemical Biology: Bifunctional Probe Development via Carboxyl Conjugation

The 7-carboxy group uniquely positions this compound for bioconjugation strategies. Unlike the methyl ester or hydroxymethyl analogs, the free acid can be directly activated (e.g., EDC/NHS chemistry) for coupling to amine-containing linkers, fluorophores, or affinity tags [1]. This enables the creation of chemical probes for target identification (pull-down experiments), cellular imaging, or PROTAC development using the pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold as a kinase-binding warhead [2].

Process Chemistry: Cost-Efficient Intermediate for Scale-Up Synthesis

The patent-documented synthetic routes (US 5,550,122) establish feasible multi-gram preparation of the tricyclic core from inexpensive starting materials [1]. The 7-carboxy compound, requiring fewer synthetic steps than lead-optimized analogs, is the preferred intermediate for process chemistry groups seeking a balance of structural complexity and synthetic accessibility. The crystalline nature and defined melting point facilitate purification and quality control in GMP-like settings for early preclinical supply [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Carboxyl conjugation handle
CDK8 isoform selectivity profiling
HIV-1 RT enzymatic assay reference
Class-level NNRTI scaffold
Assay-specific IC₅₀ determination
Bifunctional probe development
Carboxyl activation for linker coupling
Target engagement verification
Multi-gram intermediate supply
Shorter synthetic sequence context
Route scalability and purity verification
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